molecular formula C8H6ClN B12638799 2-Chloro-5-(prop-2-ynyl)pyridine

2-Chloro-5-(prop-2-ynyl)pyridine

Katalognummer: B12638799
Molekulargewicht: 151.59 g/mol
InChI-Schlüssel: BDAOWDLVIIKTLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-(prop-2-ynyl)pyridine is an organic compound with the molecular formula C8H6ClN It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(prop-2-ynyl)pyridine typically involves the reaction of 2-chloro-5-chloromethylpyridine with propargyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the substitution of the chloromethyl group with the propargyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(prop-2-ynyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(prop-2-ynyl)pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(prop-2-ynyl)pyridine involves its interaction with specific molecular targets. The propargyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. This interaction can inhibit the activity of these targets, resulting in various biological effects. The exact pathways and targets depend on the specific application and the nature of the target organism or cell .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-5-(chloromethyl)pyridine
  • 2-Chloro-5-(methyl)pyridine
  • 2-Chloro-5-(prop-2-enyl)pyridine

Uniqueness

2-Chloro-5-(prop-2-ynyl)pyridine is unique due to the presence of the propargyl group, which imparts distinct reactivity compared to its analogs. This group allows for specific chemical modifications and interactions that are not possible with other similar compounds. The propargyl group also enhances the compound’s potential as a versatile intermediate in organic synthesis .

Eigenschaften

Molekularformel

C8H6ClN

Molekulargewicht

151.59 g/mol

IUPAC-Name

2-chloro-5-prop-2-ynylpyridine

InChI

InChI=1S/C8H6ClN/c1-2-3-7-4-5-8(9)10-6-7/h1,4-6H,3H2

InChI-Schlüssel

BDAOWDLVIIKTLP-UHFFFAOYSA-N

Kanonische SMILES

C#CCC1=CN=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.